molecular formula C45H57NO14 B1684091 Cabazitaxel CAS No. 183133-96-2

Cabazitaxel

Cat. No.: B1684091
CAS No.: 183133-96-2
M. Wt: 835.9 g/mol
InChI Key: BMQGVNUXMIRLCK-RBHPMPBISA-N
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Description

Cabazitaxel is a second-generation taxane-class chemotherapeutic agent approved for metastatic castration-resistant prostate cancer (mCRPC) after disease progression on docetaxel . Structurally, it differs from docetaxel by replacing two hydroxyl groups with methoxy groups, enhancing its ability to evade drug resistance mediated by P-glycoprotein efflux pumps . This compound stabilizes microtubules, disrupting mitosis and inducing apoptosis in cancer cells . Its clinical efficacy, particularly in taxane-resistant settings, has been validated in both preclinical and real-world studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cabazitaxel is synthesized from 10-deacetylbaccatin III, a compound isolated from the yew tree. The synthesis involves multiple steps, including esterification, protection and deprotection of functional groups, and selective oxidation . The key steps include:

    Esterification: The hydroxyl groups of 10-deacetylbaccatin III are esterified with appropriate acids.

    Protection and Deprotection: Functional groups are protected and deprotected to ensure selective reactions at desired positions.

    Selective Oxidation: Specific hydroxyl groups are oxidized to ketones or aldehydes.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as the laboratory synthesis but optimized for higher yields and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Cabazitaxel undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research or therapeutic applications .

Scientific Research Applications

Cabazitaxel is a taxane derivative used in cancer chemotherapy . It is particularly effective in treating castration-resistant prostate cancer (CRPC) and has shown promise in other cancers .

Scientific Research Applications

Castration-Resistant Prostate Cancer (CRPC):

  • This compound is approved by the FDA and EMEA for treating metastatic CRPC after docetaxel-based chemotherapy failure . It has demonstrated the ability to overcome drug resistance, making it a valuable option for patients who no longer respond to initial treatments .
  • Mechanism of Action: this compound suppresses cell viability and proliferation and promotes apoptosis in CRPC cells . It upregulates the expression of Bax and cleaved caspase 3 while downregulating Bcl-2 expression . this compound also suppresses the PI3K/AKT pathway activation, reducing the ratio of p-PI3K/PI3K to p-AKT/AKT .
  • Combination Therapy: this compound enhances the effects of radiation (IR) on suppressing survival and promoting apoptosis in CRPC cells . This combination further promotes cell apoptosis and modulates the expression of apoptosis-related factors .

Glioma Treatment:

  • This compound operates as an apoptosis-inducing agent against glioma cells, with strong effects on migration and invasive growth . It disrupts cytoskeletal F-actin fibers and induces apoptotic cell death in gliomas .
  • Selectivity: this compound is highly toxic to various human glioma cells at nanomolar concentrations, while primary astrocytes and neurons are not affected . This selectivity suggests that this compound's application can prevent glioma growth and induce enhanced tumor cell death compared to non-tumoral areas .
  • Anti-Angiogenic Effects: this compound treatment reduces tumor-induced angiogenesis, without affecting normal brain and endothelial cells .

Other Cancers:

  • Non-Small Cell Lung Cancer (NSCLC) and Breast Cancer: Vinorelbine, a semi-synthetic analog, is used to treat NSCLC and breast cancer .
  • Urothelial Cancer: VFN, a fluorinated VA derivative, is licensed in Europe for treating advanced or metastatic transitional cell carcinoma of the urothelial tract .

Research Findings

  • This compound can restore the efficacy of chemotherapy by overcoming drug resistance .
  • This compound suppresses cell growth and enhances the anti-tumor properties .
  • This compound inhibits tumor migration at nanomolar concentrations .

Safety and Efficacy

  • Clinical trials are essential to prove the safety and therapeutic effectiveness of phytocompounds like this compound .
  • Data regarding SAR analysis and mechanism of activity are key factors in determining safety and effectiveness in laboratory research, accelerating the transition to clinical trials .
  • A study was designed to test a biweekly administration of this compound at 16 mg/m2 plus G-CSF in patients 65 years or older with metastatic CRPC for whom the standard regimen is unsuitable .

Mechanism of Action

Cabazitaxel exerts its effects by binding to and stabilizing tubulin, a protein that is a key component of microtubules. This stabilization prevents the depolymerization of microtubules, which is essential for cell division. As a result, this compound induces cell cycle arrest in the G2/M phase and inhibits tumor cell proliferation . Unlike other taxane compounds, this compound has a low affinity for the P-glycoprotein efflux pump, allowing it to be effective against multidrug-resistant tumors .

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparison with Similar Taxanes

Structural Modifications

  • Docetaxel vs. Cabazitaxel : The substitution of hydroxyl groups with methoxy groups at C-7 and C-10 positions reduces this compound’s affinity for P-glycoprotein, a key resistance mechanism in taxane-refractory tumors .
  • Paclitaxel Analogues : this compound retains the core taxane structure but demonstrates superior blood-brain barrier penetration compared to paclitaxel, with brain-to-blood exposure ratios of 1.6–2.9 in preclinical models .

Pharmacokinetic Profile

  • Metabolism : this compound is primarily metabolized by hepatic CYP3A4, similar to docetaxel. However, co-administration with CYP3A4 inducers (e.g., mitotane) may reduce its efficacy due to accelerated clearance .
  • Stability : this compound solutions remain chemically stable for up to 28 days in 0.9% NaCl or dextrose 5% at concentrations of 0.1–0.26 mg/mL, facilitating clinical use .

Efficacy Comparison in Prostate Cancer

Preclinical Data

  • Cell Line Studies: this compound exhibits nanomolar potency in prostate cancer cells, with IC50 values of 0.2–1.6 nM in DU-145, 22Rv1, and PC3 cell lines, outperforming docetaxel in taxane-resistant models .
  • Synergistic Combinations : Co-administration with FABP5 inhibitors (e.g., SBFI-102) enhances cytotoxicity, achieving synergistic effects (combination index <1) across prostate cancer cell lines .

Clinical Trials

  • TROPIC Trial : In mCRPC, this compound + prednisone improved median overall survival (OS) versus mitoxantrone + prednisone (15.1 vs. 12.7 months; HR: 0.70, p <0.0001) .
  • Real-World Data : A 2025 study comparing this compound with 177Lu-PSMA radiopharmaceutical therapy in mCRPC found comparable progression-free survival (PFS) and OS, though this compound showed higher rates of stable disease (32% vs. 14.6%) in earlier-line settings .

Efficacy in Non-Prostate Cancers

Glioma

  • Anti-Metastatic Effects : this compound (5–10 nM) reduces glioma cell migration by 50–70% in scratch assays and induces tumor-selective apoptosis without neurotoxicity .
  • Anti-Angiogenic Activity : At 5 nM, it decreases vascularization in peritumoral brain regions, reducing vessel junctions and branches by 40–60% .

Head and Neck Squamous Cell Carcinoma (SCCHN)

  • Phase II Trial : this compound demonstrated a stable disease rate of 32% at 9 weeks versus 14.6% for methotrexate, though median PFS (1.9 months) and OS (5 months) were comparable .

Toxicity Profile Comparison

Hematologic Toxicity

  • Neutropenia : Grade 3–4 neutropenia occurs in 82–94% of this compound-treated patients, higher than docetaxel (∼75%) and mitoxantrone (88%) .
  • Febrile Neutropenia : Reported in 8–10% of this compound recipients, necessitating prophylactic granulocyte colony-stimulating factor (G-CSF) .

Non-Hematologic Toxicity

  • Neuropathy : Peripheral neuropathy occurs in 10–15% of patients, less frequent than with paclitaxel (∼30%) .
  • Discontinuation Rates : In real-world studies, 20–30% of patients discontinue this compound due to adverse events (AEs), primarily fatigue and diarrhea .

Resistance Mechanisms and Novel Analogues

Overcoming Resistance

  • P-glycoprotein Independence : this compound’s methoxy groups minimize efflux, retaining activity in docetaxel-resistant tumors .
  • Combination with Immunotherapy: Sequential this compound followed by PD-L1 blockade enhances antitumor efficacy in preclinical models, reducing tumor growth by 60–80% .

Structural Analogues

  • C-3′ Modifications : Replacing the 3-phenyl group with isopropenyl or ethyl maintains or enhances microtubule-stabilizing activity .
  • Seco Analogues : Isobutyl-substituted seco analogues retain 25% of docetaxel’s potency, while phenyl-substituted variants lose >99% activity .

Tables

Table 1: Key Efficacy Metrics in mCRPC

Parameter This compound + Prednisone Mitoxantrone + Prednisone
Median OS (months) 15.1 12.7
Median PFS (months) 2.8 1.4
PSA Response Rate (%) 39.2 17.8
Grade 3–4 Neutropenia (%) 82 58

Source: TROPIC Trial

Table 2: Stability of this compound Solutions

Storage Condition Remaining Concentration (%) at Day 28
0.9% NaCl (0.1 mg/mL) 98.5
Dextrose 5% (0.26 mg/mL) 97.2

Source: Stability Study

Table 3: Comparison with 177Lu-PSMA in mCRPC

Parameter This compound 177Lu-PSMA
Median PFS (months) 4.1 4.3
Median OS (months) 12.2 13.5
Stable Disease Rate (%) 32 28

Source: FRAMCAP Study

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for evaluating cabazitaxel’s efficacy in metastatic castration-resistant prostate cancer (mCRPC)?

  • Methodological Answer :

  • Use randomized controlled trials (RCTs) comparing this compound with androgen-signaling-targeted inhibitors (e.g., abiraterone, enzalutamide) in patients with prior docetaxel exposure. Key endpoints include imaging-based progression-free survival (PFS), overall survival (OS), and prostate-specific antigen (PSA) response rates.
  • Incorporate stratification factors such as prior therapy duration, baseline hemoglobin, and lactate dehydrogenase (LDH) levels to account for prognostic variability .
  • Ensure standardized dosing (e.g., 25 mg/m² every 3 weeks) with granulocyte colony-stimulating factor (G-CSF) support to mitigate neutropenia risks .

Q. How can pharmacokinetic (PK) variability in this compound be addressed in patients with hepatic impairment?

  • Methodological Answer :

  • Conduct phase I dose-escalation studies to assess PK parameters (e.g., AUC, C~max~) in patients with varying hepatic function (Child-Pugh classifications).
  • Exclude patients with aberrant PK behaviors (e.g., very low C~max~) from statistical analyses to avoid skewing results. Dose adjustments (e.g., 10 mg/m²) may be required for moderate hepatic impairment .

Q. What physicochemical stability data are essential for preparing this compound solutions in clinical settings?

  • Methodological Answer :

  • Validate stability under storage conditions (e.g., 25°C or 2–8°C) using high-performance liquid chromatography (HPLC) to detect degradation products.
  • Confirm that diluted solutions (0.1–0.26 mg/mL in 0.9% NaCl or D5W) remain stable for 28 days, allowing pre-mixing for infusion .

Advanced Research Questions

Q. How do predictive biomarkers influence this compound treatment outcomes in mCRPC?

  • Methodological Answer :

  • Perform multivariate logistic regression analyses on retrospective cohorts to identify biomarkers (e.g., baseline LDH, De Ritis ratio [AST/ALT], performance status) associated with OS.
  • Validate findings through post hoc analyses of phase III trials (e.g., TROPIC, PROSELICA) to ensure generalizability .

Q. What methodologies resolve contradictions between real-world effectiveness and clinical trial outcomes for this compound?

  • Methodological Answer :

  • Conduct post-marketing surveillance studies with large, heterogeneous cohorts (e.g., nationwide registries) to capture real-world discontinuation rates and adverse events.
  • Compare these data with RCTs using propensity score matching to adjust for confounding variables (e.g., age, comorbidities) .

Q. How can synergistic effects between this compound and novel inhibitors (e.g., FABP5 inhibitors) be systematically evaluated?

  • Methodological Answer :

  • Use in vitro cytotoxicity assays (e.g., IC~50~ determination in PC3, DU-145, and 22Rv1 cell lines) to identify synergistic combinations.
  • Calculate combination index (CI) values via the Chou-Talalay method, where CI < 1 indicates synergy. Validate findings in xenograft models before phase Ib clinical trials .

Q. What statistical approaches optimize the timing of this compound introduction in sequential mCRPC therapy?

  • Methodological Answer :

  • Apply Kaplan-Meier analysis and Cox proportional hazards models to retrospective data, stratifying patients by treatment sequence (e.g., docetaxel → abiraterone → this compound).
  • Define "optimal timing" using median PFS thresholds (e.g., ≥3 cycles) and adjust for baseline albumin and alkaline phosphatase levels .

Properties

Key on ui mechanism of action

Microtubules are cytoskeletal polymers that regulate cell shape, vesicle transport, cell signalling, and cell division. They are made up of alpha-tubulin and beta-tubulin heterodimers. Microtubules extend toward the mitotic spindle during mitosis to allow the separation and distribution of chromosomes during cell division. Cabazitaxel binds to the N-terminal amino acids of the beta-tubulin subunit and promotes microtubule polymerization while simultaneously inhibiting disassembly: this results in the stabilization of microtubules, preventing microtubule cell division. Cabazitaxel ultimately blocks mitotic and interphase cellular functions and tumour proliferation.

CAS No.

183133-96-2

Molecular Formula

C45H57NO14

Molecular Weight

835.9 g/mol

IUPAC Name

[(1S,3R,4S,9S,10S,12R)-4-acetyloxy-1-hydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28?,29-,30?,32?,33?,34+,35-,37?,43+,44-,45+/m0/s1

InChI Key

BMQGVNUXMIRLCK-RBHPMPBISA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](CC4[C@]([C@H]3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC

Appearance

white solid powder

Key on ui other cas no.

183133-96-2

physical_description

Solid

Pictograms

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

XRP6258;  XRP-6258;  XRP 6258;  TXD 258;  TXD-258;  TXD258;  RPR116258A;  axoid XRP6258;  dimethoxydocetaxel US brand name: Jevtana.

Origin of Product

United States

Retrosynthesis Analysis

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Min. plausibility 0.01
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